Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate is a chemical compound with the molecular formula and a molecular weight of approximately 270.27 g/mol. It is classified under organic compounds, specifically as an ester derived from hexanoic acid. The compound is notable for its potential applications in various scientific fields, primarily due to the presence of fluorinated aromatic groups which can influence its reactivity and biological properties.
The synthesis of Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate typically involves several key steps:
Technical details regarding reaction conditions (temperature, time, solvent) are critical for optimizing yields and minimizing by-products.
The molecular structure of Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate features a hexanoate chain with a carbonyl group adjacent to a difluorophenyl substituent. The presence of fluorine atoms significantly affects the electronic properties of the molecule.
The structure can be visualized through molecular modeling software that represents the spatial arrangement of atoms and bonds.
Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate can participate in various chemical reactions due to its functional groups:
Technical details such as reaction mechanisms and conditions are essential for understanding the reactivity of this compound.
The mechanism of action for Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate primarily revolves around its interaction with biological targets:
Data from biological assays would be necessary to quantify these interactions and elucidate specific pathways affected by this compound.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate has potential applications in:
Esterification constitutes the foundational step in synthesizing Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate, where carboxylic acid precursors are converted to ethyl esters. The β-keto ester moiety introduces significant complexity due to its sensitivity to both acidic and basic conditions, necessitating precise catalytic control. Traditional approaches employ Fischer esterification under acidic conditions (H₂SO₄, p-TsOH) with extended reflux in ethanol, but these often lead to low yields (typically 40-60%) due to competitive decarboxylation or diketone formation [8].
Advanced methodologies leverage heterogeneous catalysts to overcome these limitations. Metal-organic frameworks (MOFs) with tailored pore environments, particularly those incorporating chiral amines or thiourea functionalities, demonstrate remarkable efficiency. These materials provide site isolation that minimizes side reactions, enabling esterification yields exceeding 85% under mild conditions (60-80°C) [3]. Lewis acid catalysts like Sc(OTf)₃ or Bi(OTf)₃ offer complementary advantages in mediating ester formation while preserving the acid-labile difluorophenyl group. Reaction optimization studies reveal that maintaining anhydrous conditions and controlled temperature ramping (25°C → 65°C over 2h) significantly suppresses enolization and decomposition pathways [8].
Table 1: Comparative Analysis of Esterification Catalysts for Octanoate Derivatives
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|
H₂SO₄ (Homogeneous) | 78 | 12 | 45-55 | Low cost, simple setup |
Sc(OTf)₃ (0.5 mol%) | 65 | 6 | 78 | Moisture-tolerant, recyclable |
Zr-MOF-NH₂ (Heterog.) | 80 | 8 | 92 | No detectable racemization, reusable |
Bi(OTf)₃ (2 mol%) | 70 | 5 | 85 | Compatible with acid-sensitive groups |
The introduction of chiral centers adjacent to the difluorophenyl group presents substantial synthetic challenges due to the conformational flexibility of the aliphatic chain and the electron-withdrawing nature of fluorine atoms. Organocatalytic approaches employing chiral primary aminothioureas (e.g., C₁₅H₂₅N₃S, derived from cinchona alkaloids) enable highly enantioselective C-C bond formations. These catalysts operate through a dual hydrogen-bonding mechanism that rigidifies the transition state, with the thiourea moiety activating the carbonyl group while the primary amine forms an enamine intermediate [6].
Substituent positioning on the phenyl ring critically influences enantioselectivity. Computational studies reveal that ortho-fluorine atoms create electrostatic interactions with catalyst functional groups, leading to a 20-30% enhancement in enantiomeric excess (ee) compared to meta- or para-substituted analogs [6]. Chiral metal-organic frameworks (CMOFs) incorporating Mn(III)-salen or Ru(II)-BINAP complexes provide heterogeneous alternatives, facilitating catalyst recovery via simple filtration. These materials achieve up to 94% ee in the asymmetric aldol reactions forming the keto-octanoate backbone, though substrate diffusion limitations necessitate carefully engineered pore architectures [3].
Table 2: Substituent Effects on Asymmetric Induction in Difluorophenyl Systems
Substituent Position | Catalyst Type | ee (%) | Key Observation |
---|---|---|---|
2,5-Difluoro | Aminothiourea | 96 | Optimal steric/electronic balance |
2,3-Difluoro | Aminothiourea | 84 | Steric crowding reduces facial selectivity |
2,6-Difluoro | Ru-CMOF | 91 | Enhanced rigidity improves enantiocontrol |
3,5-Difluoro | Mn-salen CMOF | 78 | Remote fluorines weaken transition-state binding |
Biocatalytic reduction of the 8-oxo group represents the most efficient strategy for generating chiral intermediates en route to bioactive molecules. Engineered ketoreductases (KREDs) demonstrate exceptional activity toward bulky aliphatic keto-esters, overcoming natural enzyme limitations through rational protein engineering. Directed evolution of SsCR (from Scheffersomyces stipitis) identified two critical mutations—S131Y and Q252I—that simultaneously relieve substrate inhibition (Kᵢ increased from 14.76 mM to >100 mM) and enhance stereoselectivity (92.2% → 99.5% ee) [4].
Reaction engineering plays an equally crucial role. Implementation of deep eutectic solvents (DES) as co-solvent systems (e.g., choline chloride:glycerol, 1:2 molar ratio) significantly improves substrate solubility while preserving enzyme conformation. At 30% (v/v) DES concentration, reaction rates increase 3.2-fold due to reduced diffusion limitations, enabling substrate loading up to 100 mM without loss of enantioselectivity [9]. Continuous cofactor regeneration is achieved through glucose dehydrogenase (GDH)-coupled systems, where the optimized enzyme ratio (KRED:GDH = 1:0.4) minimizes byproduct accumulation while maintaining high turnover frequency (566 g•L⁻¹•d⁻¹ space-time yield) [4].
Table 3: Engineered Ketoreductase Variants for Keto-Octanoate Reduction
Enzyme Variant | kcat (s⁻¹) | Km (mM) | Ki (mM) | ee (%) | Thermostability (T₅₀, °C) |
---|---|---|---|---|---|
Wild-type SsCR | 5.97 | 0.86 | 14.76 | 92.2 | 42.5 |
SsCR-S131Y | 8.24 | 0.91 | 48.31 | 97.8 | 45.1 |
SsCR-Q252I | 7.15 | 1.05 | >100 | 98.3 | 43.8 |
SsCR-S131Y/Q252I | 9.87 | 0.97 | >100 | 99.5 | 47.3 |
Transitioning from batch to continuous manufacturing addresses key scalability challenges in producing Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate, particularly concerning exothermicity control and catalyst/product separation. Telescoped reaction sequences integrate enzymatic reduction with downstream transformations in a single streamlined process. For instance, asymmetric biocatalytic reduction (KRED-catalyzed) is coupled with in-line solvent exchange and acid-catalyzed cyclization, reducing processing time by 60% while eliminating intermediate purification [4].
Fixed-bed reactors packed with immobilized thiourea catalysts (e.g., silica-supported) enable continuous asymmetric [5+2] cycloadditions generating bicyclic intermediates. Process intensification studies demonstrate that maintaining laminar flow (Re ≈ 20) with residence times of 45 minutes achieves 92% conversion with 94% ee, outperforming batch systems [6]. Membrane separation technology integrated between reaction modules selectively removes water from enzymatic steps and concentrates products via organic solvent nanofiltration (OSN). This configuration facilitates solvent recycle rates >85%, significantly reducing waste generation while maintaining biocatalyst activity over 15 operational cycles [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0